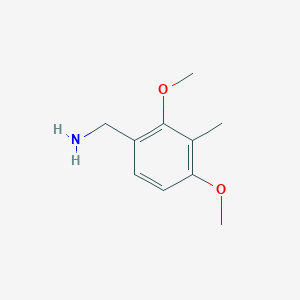![molecular formula C11H12N2O B15147282 [(Furan-2-yl)(phenyl)methyl]hydrazine CAS No. 1016705-64-8](/img/structure/B15147282.png)
[(Furan-2-yl)(phenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[furan-2-yl(phenyl)methyl]hydrazine is an organic compound with the molecular formula C11H12N2O. It is a hydrazine derivative that features a furan ring and a phenyl group attached to a hydrazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [furan-2-yl(phenyl)methyl]hydrazine typically involves the reaction of furan-2-carbaldehyde with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[furan-2-yl(phenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azines, while reduction can produce hydrazones .
Wissenschaftliche Forschungsanwendungen
[furan-2-yl(phenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [furan-2-yl(phenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can interact with cellular pathways involved in signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[furan-2-yl(phenyl)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[furan-2-yl(phenyl)methyl]ketone: Contains a ketone group instead of a hydrazine moiety.
[furan-2-yl(phenyl)methyl]alcohol: Features an alcohol group instead of a hydrazine moiety.
Uniqueness
[furan-2-yl(phenyl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
1016705-64-8 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
[furan-2-yl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C11H12N2O/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,11,13H,12H2 |
InChI-Schlüssel |
WJLHRCRRFACMCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)
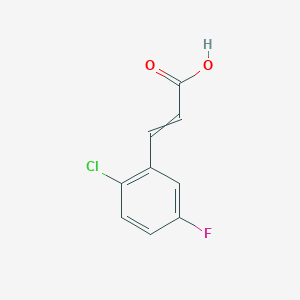
![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)
![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)
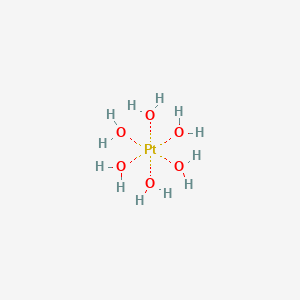
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
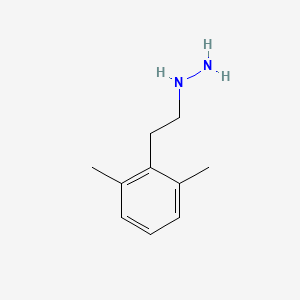
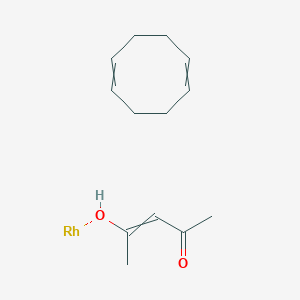

![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
